molecular formula C20H18N4O6S B13749239 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 25317-48-0

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B13749239
CAS No.: 25317-48-0
M. Wt: 442.4 g/mol
InChI Key: CECGUGFIJCQUOO-UHFFFAOYSA-N
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Description

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID is a complex organic compound known for its vibrant color and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-acetylaminobenzenediazonium chloride. This is achieved by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl).

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium (often sodium hydroxide, NaOH). This step forms the azo bond (-N=N-) between the aromatic rings.

    Acetylation: The final step involves acetylation, where the amino groups are acetylated using acetic anhydride (CH3CO)2O to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, breaking the azo bond and forming amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium dithionite (Na2S2O4), zinc dust

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Reduction: Amines resulting from the cleavage of the azo bond.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID has several scientific research applications:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Pathways Involved: In biological systems, the compound may affect cellular processes by altering the function of enzymes and receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ACETYLAMINO)PHENYL 2-(ACETYLOXY)BENZOATE
  • N-(4-(ACETYLAMINO)PHENYL)-2-METHYLBENZAMIDE
  • N-(4-(ACETYLAMINO)PHENYL)-2-AMINOBENZAMIDE

Uniqueness

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to undergo various chemical reactions makes it a versatile compound in research and industrial settings.

Properties

CAS No.

25317-48-0

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)

InChI Key

CECGUGFIJCQUOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O

Origin of Product

United States

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